molecular formula C16H16ClN3O3S B195227 Indapamide CAS No. 26807-65-8

Indapamide

Cat. No. B195227
CAS RN: 26807-65-8
M. Wt: 365.8 g/mol
InChI Key: NDDAHWYSQHTHNT-UHFFFAOYSA-N
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Description

Indapamide is a thiazide diuretic (water pill) that helps prevent your body from absorbing too much salt, which can cause fluid retention . It is used to treat fluid retention (edema) in people with congestive heart failure and also used to treat high blood pressure (hypertension) .


Synthesis Analysis

The synthesis process of Indapamide includes dissolving N-amido-2-methyl indoline hydrochloride in non-protonic organic solvent, and dropping triethylamine via stirring . The subsequent addition of 4-chloro-3-sulphonylamino-benzoic acid and dewatering condensing agent and reaction at 0-20 deg.c for 2.0-20 hr obtains coarse Indapamide product .


Molecular Structure Analysis

Indapamide has a molecular formula of C16H16ClN3O3S . Its average mass is 365.835 Da and its monoisotopic mass is 365.060089 Da .


Chemical Reactions Analysis

The solute–solvent interactions of Indapamide have been analyzed using FT-IR, UV–Vis spectroscopies in combination with DFT calculations in four different solvents .


Physical And Chemical Properties Analysis

Indapamide has a molecular weight of 365.83 and is soluble in DMSO at 63 mg/mL . It is a white to yellow-white crystalline (tetragonal) powder .

Scientific Research Applications

1. Treatment of Isolated Systolic Hypertension

  • Summary of Application: Indapamide combined with amlodipine is used to treat patients with uncontrolled isolated systolic hypertension (ISH) who are over 55 years old .
  • Methods of Application: This was a post-hoc analysis of the ARBALET study, a 3-month, multicenter, observational, open-label study conducted in Russia . The effectiveness of indapamide/amlodipine single-pill combination (SPC) was assessed by the change in office systolic blood pressure (SBP) and the rate of target SBP (<140 mmHg) achievement at 2 weeks, 1 month, and 3 months .
  • Results: The study found that indapamide/amlodipine SPC was associated with significant reductions in BP and high rates of target BP achievement in a broad age range of patients with ISH treated in routine clinical practice .

2. Physical Ageing of Amorphous Indapamide

  • Summary of Application: The study characterizes amorphous indapamide (IND) subjected to the physical ageing process .
  • Methods of Application: The amorphous indapamide was annealed at different temperatures below the glass transition for different lengths of time, from 30 min up to a maximum of 32 h . Differential Scanning Calorimetry (DSC) was used to characterize both the crystalline and the freshly prepared glass and to monitor the extent of relaxation at temperatures below the glass transition .
  • Results: The study found that indapamide is relatively stable (“moderately fragile”) in the amorphous state .

3. Treatment of Fluid Retention

  • Summary of Application: Indapamide is used to treat salt and fluid retention (edema) caused by congestive heart failure .
  • Methods of Application: Indapamide is a thiazide-like diuretic (water pill). It reduces the amount of water in the body by increasing the flow of urine .
  • Results: This helps lower the blood pressure .

4. Association between Food/UGT2B7 Polymorphisms and Pharmacokinetics/Pharmacodynamics Properties of Indapamide

  • Summary of Application: This study investigates the effect of food and selected single nucleotide polymorphisms in the uridine diphosphate glucuronyl transferase (UGT2B7) gene on the pharmacokinetics and pharmacodynamics behavior of indapamide .
  • Methods of Application: Forty-nine healthy volunteers aged 18–55 years were randomized into two groups; 25 volunteers were administered indapamide under fasting conditions and 24 under fed conditions . Genotyping of the UGT2B7 rs7438135 and rs11740316 was done before commencing the study using predesigned TaqMan assays .
  • Results: The study found that food independently decreased the value of indapamide’s T max by 5.5 h and increased the value of C max by 8.7 ng/mL . All genetic variants of both UGT2B7 SNPs had no significant impact on the values of T max, C max, and AUC 0–t .

5. Investigation of Drug Fragmentation

  • Summary of Application: This study uses Indapamide to investigate drug fragmentation .
  • Methods of Application: The study uses Ion Mobility Spectrometry (IMS) for the precise alignment of fragments ions with their precursor .
  • Results: The study provides insights into the fragmentation of drugs like Indapamide .

6. Treatment of Hypertension

  • Summary of Application: Indapamide is an effective and safe antihypertensive medication showing a beneficial effect in combination with other antihypertensive agents regarding morbidity and mortality .
  • Methods of Application: A comparative study was performed under fasting and fed conditions to investigate the effect of food and selected single nucleotide polymorphisms in the uridine diphosphate glucuronyl transferase (UGT2B7) gene on the pharmacokinetics and pharmacodynamics behavior of indapamide 1.5 mg sustained release .
  • Results: The study found that food independently decreased the value of indapamide’s T max by 5.5 h and increased the value of C max by 8.7 ng/mL . All genetic variants of both UGT2B7 SNPs had no significant impact on the values of T max, C max, and AUC 0–t .

7. Investigation of Drug Fragmentation

  • Summary of Application: This study uses Indapamide to investigate drug fragmentation .
  • Methods of Application: The study uses Ion Mobility Spectrometry (IMS) for the precise alignment of fragments ions with their precursor .
  • Results: The study provides insights into the fragmentation of drugs like Indapamide .

Safety And Hazards

Indapamide should not be used if you are allergic to sulfa drugs or if you are unable to urinate . Side effects may include dizziness, weakness, tiredness, back pain, muscle cramps, feeling anxious or agitated, headache, or runny nose .

properties

IUPAC Name

4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3S/c1-10-8-11-4-2-3-5-14(11)20(10)19-16(21)12-6-7-13(17)15(9-12)24(18,22)23/h2-7,9-10H,8H2,1H3,(H,19,21)(H2,18,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDAHWYSQHTHNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7044633
Record name Indapamide
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Molecular Weight

365.8 g/mol
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Physical Description

Solid
Record name Indapamide
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Solubility

>54.9 [ug/mL] (The mean of the results at pH 7.4), 3.42e-02 g/L
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Description Aqueous solubility in buffer at pH 7.4
Record name Indapamide
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Mechanism of Action

Indapamide acts on the nephron, specifically at the proximal segment of the distal convoluted tubule where it inhibits the Na+/Cl- cotransporter, leading to reduced sodium reabsorption. As a result, sodium and water are retained in the lumen of the nephron for urinary excretion. The effects that follow include reduced plasma volume, reduced venous return, lower cardiac output, and ultimately decreased blood pressure. Interestingly, it is likely that thiazide-like diuretics such as indapamide have additional blood pressure lowering mechanisms that are unrelated to diuresis. This is exemplified by the observation that the antihypertensive effects of thiazides are sustained 4-6 weeks after initiation of therapy, despite recovering plasma and extracellular fluid volumes. Some studies have suggested that indapamide may decrease responsiveness to pressor agents while others have suggested it can decrease peripheral resistance. Although it is clear that diuresis contributes to the antihypertensive effects of indapamide, further studies are needed to investigate the medication’s ability to decrease peripheral vascular resistance and relax vascular smooth muscle.
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Product Name

Indapamide

CAS RN

26807-65-8
Record name Indapamide
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Melting Point

160-162, 161 °C
Record name Indapamide
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Record name Indapamide
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Process according to claim 1, characterised in that the 1-amino-2,3-dihydro-2-methyl-1H-indole is reacted in the form of a hydrochloride or a methanesulphonate with the 4-chloro-3-sulphamoylbenzoyl chloride.
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Synthesis routes and methods II

Procedure details

In a 50 ml reaction vessel was placed 1 gram (2.73 mmols) of 1-allyl-1-phenyl-2-(3-sulfamoyl-4-chlorobenzoyl)-hydrazine and 10 ml of trifluoromethane sulfonic acid. The reaction mixture was stirred under a nitrogen atmosphere at ambient temperatures. After 15 minutes the solid dissolved and the reaction was allowed to proceed for a total of 4.75 hours. The reaction mixture was worked up by pouring the acid solution into 250 ml of water, extracting the precipitate into ethyl acetate, washing the ethyl acetate several times with water and sodium bicarbonate solution. The ethyl acetate phase was separated and dried with magnesium sulfate and clarified. The isolated product was further purified by dry column chromatography and then crystallized from 50% w/w methanol-acetone.
Name
1-allyl-1-phenyl-2-(3-sulfamoyl-4-chlorobenzoyl)-hydrazine
Quantity
1 g
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reactant
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10 mL
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250 mL
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reactant
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Synthesis routes and methods III

Procedure details

In a 50 ml round bottom was placed 8 grams of Lucas reagent. The reagent is prepared by dissolving 16 grams of anhydrous zinc chloride in 10 ml of concentrated hydrochloric acid. To this reagent was added 100 mg (0.27 mmols) of 1-allyl-1-phenyl-2-(3-sulfamoyl-4-chlorobenzoyl)-hydrazine with stirring under nitrogen for a short time to dissolve the solid. The reaction cyclized at 60° C. over 6 hours. The reactant was worked up by pouring the cooled reaction mixture into water and extracting the product into ethyl acetate. The ethyl acetate phase was cross washed several times with water and sodium bicarbonate solution. The ethyl acetate solution is dried with magnesium sulfate, clarified and evaporated to dryness yielding 84 mg of crude 1-(4-chloro-3-sulfamoylbenzamido)-2-methylindoline.
Name
1-allyl-1-phenyl-2-(3-sulfamoyl-4-chlorobenzoyl)-hydrazine
Quantity
100 mg
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reactant
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0 (± 1) mol
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Lucas reagent
Quantity
8 g
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10 mL
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16 g
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Synthesis routes and methods IV

Procedure details

A mixture of 1-allyl-1-phenyl-2-(3-sulfamoyl-4-chlorobenzoyl)-hydrazine (36.6g, 0.1 mole) and orthophosphoric acid, 85% (100 ml) was stirred at 60° for a period of 4 hours. Dilution with water gave crude 1-(4-chloro-3-sulfamoylbenzamido)-2-methylindoline which was purified by recrystallization from isopropanol-n-hexane (60:40).
Name
1-allyl-1-phenyl-2-(3-sulfamoyl-4-chlorobenzoyl)-hydrazine
Quantity
36.6 g
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Synthesis routes and methods V

Procedure details

The process as claimed in claim 1, wherein -amino-2,3-dihydro-2-methyl-1H-indole is reacted in the form of a hydrochloride or mesylate with 4-chloro-3-sulfamoylbenzoyl chloride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Indapamide

Citations

For This Compound
27,000
Citations
M Chaffman, RC Heel, RN Brogden, TM Speight… - Drugs, 1984 - Springer
Synopsis: Indapamide 1 is an orally active sulphonamide diuretic agent. Although some evidence appears to indicate that the antihypertensive action of indapamide is primarily a result …
Number of citations: 138 link.springer.com
J Sassard, A Bataillard… - Fundamental & clinical …, 2005 - Wiley Online Library
… pharmacology of indapamide 1.5 mg SR from the bench to the bedside. Indapamide has a … Indapamide SR has now been extensively used in hypertensive patients, including those at …
Number of citations: 80 onlinelibrary.wiley.com
A Bataillard, P Schiavi, J Sassard - Clinical pharmacokinetics, 1999 - Springer
… indapamide peaked at 3-fold at a dose of 1 mg/kg. In accordance with its antihypertensive properties, indapamide … shown in several experiments that indapamide lowers the response to …
Number of citations: 74 link.springer.com
FS Caruso, RR Szabadi, RA Vukovich - American heart journal, 1983 - Elsevier
… Indapamide is a new antihypertensive diuretic agent indicated for the treatment of hypertension and edema. Indapamide … Coadministration of indapamide with food or antacids does not …
Number of citations: 63 www.sciencedirect.com
MD Chapman, R Hanrahan, J McEwen… - Medical journal of …, 2002 - Wiley Online Library
… indapamide dose of 2.5 mg daily. There was a significantly greater proportion of reports of hyponatraemia with indapamide … significantly more common for indapamide than for the other …
Number of citations: 71 onlinelibrary.wiley.com
P Weidmann - Drug safety, 2001 - Springer
… SR 1.5 mg/day, indapamide SR 2 mg/day, or indapamide SR … between indapamide SR 1.5 mg/day and indapamide IR 2.5 … received either indapamide IR 2.5 mg/day or indapamide SR …
Number of citations: 212 link.springer.com
DM Robinson, K Wellington - Drugs, 2006 - Springer
… were unaffected by indapamide SR monotherapy over 12 … Indapamide SR 1.5 mg/day for 7 days achieved a lower maximum blood indapamide concentration (C max ) than indapamide …
Number of citations: 61 link.springer.com
DB Campbell, AR Taylor, YW Hopkins… - … Medical Research and …, 1977 - Taylor & Francis
… of indapamide have been studied in the dog, rat and human using 14 C-indapamide. The … Indapamide is rapidly and completely absorbed within 1 hour in humans, reaching peak …
Number of citations: 81 www.tandfonline.com
DB Campbell, F Brackman - The American journal of cardiology, 1990 - Elsevier
… indapamide could also protect the vascular smooth muscle from the reperfusion injury of cerebral and myocardial ischemia. Indapamide … , suggest that indapamide may be a preferential …
Number of citations: 73 www.sciencedirect.com
P Gosse, DJ Sheridan, F Zannad… - Journal of …, 2000 - journals.lww.com
… study (left ventricular hyper-trophy regression: indapamide versus enalapril), according to optimal trial design requirements, to compare the efficacy of indapamide SR 1.5 mg with that of …
Number of citations: 520 journals.lww.com

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